2-Chloro-1-ethyl-3-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12ClN |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-chloro-1-ethyl-3-methylindole |
InChI |
InChI=1S/C11H12ClN/c1-3-13-10-7-5-4-6-9(10)8(2)11(13)12/h4-7H,3H2,1-2H3 |
InChI Key |
GMYDZFGDHDGDMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1Cl)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1 Ethyl 3 Methyl 1h Indole and Analogous Structures
Strategies for C-2 Chlorination of Indoles
Regioselective Direct C-2 Chlorination Approaches
Direct chlorination of the C-2 position of an indole (B1671886) ring, particularly one that is already substituted at C-3, presents a significant challenge due to the innate reactivity of the indole nucleus. However, recent advancements in synthetic chemistry have led to the development of regioselective methods that can achieve this transformation efficiently.
Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to C-2 chlorination of indoles. Copper-mediated systems have shown particular promise in this area. These methods often employ a directing group on the indole nitrogen to position the metal catalyst in proximity to the C-2 C-H bond, thereby facilitating regioselective chlorination.
One effective method involves the use of a pyrimidyl directing group on the indole nitrogen. In the presence of a copper catalyst, such as copper(II) acetate (Cu(OAc)₂), and a chlorine source like para-toluenesulfonyl chloride (TsCl), the C-2 position of the indole can be chlorinated in moderate to excellent yields. rsc.org Mechanistic studies suggest that the reaction may proceed through a single electron transfer (SET) pathway involving a Cu(III)Cl species. rsc.org
Another copper-mediated approach utilizes copper(II) chloride (CuCl₂) as both the catalyst and the chlorine source. rsc.orgresearchgate.net This method also relies on a directing group strategy to achieve high regioselectivity for the C-2 position. rsc.orgresearchgate.net The reaction conditions are typically robust and can tolerate a variety of functional groups on the indole ring. rsc.org
Table 1: Examples of Cu-mediated C-2 Chlorination of Indoles
| Entry | Indole Substrate | Catalyst | Chlorine Source | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-Pyrimidyl-indole | Cu(OAc)₂ (20 mol%) | TsCl | DCE | 100 | 85 | rsc.org |
| 2 | N-Pyrimidyl-5-methoxyindole | Cu(OAc)₂ (20 mol%) | TsCl | DCE | 100 | 78 | rsc.org |
| 3 | N-Pyrimidyl-indole | CuCl₂ | CuCl₂ | DCE | 100 | 79 | researchgate.net |
| 4 | N-Pyrimidyl-5-bromoindole | CuCl₂ | CuCl₂ | DCE | 100 | 88 | researchgate.net |
Directed Chlorination via Protecting/Directing Groups
The use of protecting or directing groups on the indole nitrogen is a cornerstone of regioselective C-2 functionalization. These groups serve to either electronically deactivate the C-3 position and activate the C-2 position, or to chelate to a metal catalyst and direct it to the C-2 C-H bond.
The pyrimidyl group is a prominent example of a directing group that facilitates C-2 chlorination in the presence of a copper catalyst. rsc.orgrsc.orgresearchgate.net This group can be installed on the indole nitrogen and later removed after the chlorination step, making it a versatile tool for the synthesis of C-2 chlorinated indoles. The directing group approach has been shown to be effective for a range of indole substrates with various substituents on the benzene (B151609) ring. researchgate.net
Other N-protecting groups can also influence the regioselectivity of chlorination. While strongly electron-withdrawing groups can deactivate the entire indole nucleus, some protecting groups can sterically hinder the C-7 position and electronically favor substitution at C-2, especially when C-3 is blocked. The choice of an appropriate directing group is therefore crucial for achieving the desired regioselectivity in the synthesis of compounds like 2-chloro-1-ethyl-3-methyl-1H-indole.
Indirect C-2 Chlorination Pathways
Indirect methods for C-2 chlorination involve the initial formation of an intermediate, which then undergoes a subsequent reaction to introduce the chlorine atom at the C-2 position. These multi-step sequences can offer alternative routes to C-2 chlorinated indoles when direct methods are not feasible.
A chlorination-rearomatization strategy involves the initial chlorination of the indole nucleus to form a non-aromatic intermediate, such as an indoline (B122111) or indolenine, which then undergoes a rearomatization step to yield the 2-chloroindole. This approach can be particularly useful for substrates that are prone to over-chlorination or side reactions under direct chlorination conditions.
For instance, an indoline can be synthesized from the corresponding indole through reduction. Subsequent chlorination of the indoline, followed by oxidation (dehydrogenation), can lead to the formation of the 2-chloroindole. The success of this strategy depends on the ability to control the regioselectivity of the chlorination step on the indoline intermediate and the efficiency of the final rearomatization step.
Indolenines, which are isomers of indoles with a double bond between C-2 and C-3, can serve as key intermediates in the synthesis of 2-chloroindoles. When a 2,3-dialkyl-substituted indole, such as 1-ethyl-3-methyl-1H-indole, is treated with a chlorinating agent, electrophilic attack can occur at the C-3 position to form a 3-chloro-3H-indolium ion. This can then rearrange or be trapped to form a stable 3-chloroindolenine.
The isolation of 3-chloro-2,3-dialkylindolenines has been reported. These intermediates can then potentially be converted to the corresponding 2-chloroindoles through a rearrangement process, likely acid-catalyzed, which would involve the migration of the chlorine atom from C-3 to C-2, followed by deprotonation to restore aromaticity. This pathway offers a plausible, albeit less direct, route to the target compound.
Table 2: Summary of Synthetic Strategies for C-2 Chlorination
| Strategy | Key Features | Advantages | Potential Challenges |
| Direct C-H Chlorination | Transition metal-catalyzed activation of the C-2 C-H bond, often guided by a directing group. | High atom economy, often good to excellent yields and regioselectivity. | Requires a directing group which adds steps to the synthesis (installation and removal). |
| Chlorination-Rearomatization | Involves reduction of the indole to an indoline, followed by chlorination and subsequent oxidation. | Can avoid side reactions associated with direct chlorination of the electron-rich indole ring. | Multi-step process, control of regioselectivity in the chlorination of the indoline can be difficult. |
| Chlorination of Indolenines | Formation of a 3-chloroindolenine intermediate followed by rearrangement to the 2-chloroindole. | Provides a route when the C-3 position is sterically accessible for initial attack. | The rearrangement of the 3-chloroindolenine to the 2-chloroindole may not be straightforward and can lead to side products. |
N-Alkylation Techniques for 1-Ethyl-1H-indoles
Functionalization of the indole nitrogen (N-1 position) is a fundamental step in the synthesis of many biologically active compounds. nih.gov Due to the lower nucleophilicity of the indole nitrogen compared to the C-3 position, selective N-alkylation can be challenging, often competing with C-3 alkylation. nih.govnih.gov
Classical N-alkylation of indoles typically involves the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an ethyl electrophile, such as an ethyl halide. rsc.org Common systems include sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org While effective, these methods can be limited by the use of hazardous reagents and strong bases, which may not be compatible with sensitive functional groups on the indole scaffold. rsc.org
An alternative, more sustainable approach is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents. nih.gov However, controlling regioselectivity between N- and C-alkylation remains a significant challenge, with many catalytic systems favoring C-3 alkylation. nih.gov
An electrochemically induced tandem reaction offers a modern approach for N1-alkylation and C3-halogenation of indoles. rsc.org This method avoids the need for strong bases, oxidants, or transition-metal catalysts, using an alkyl halide as both the alkylating and halogenating agent in a simple undivided cell. rsc.org
To improve efficiency and reduce waste, one-pot N-alkylation strategies have been developed. These methods combine multiple reaction steps into a single sequence without isolating intermediates.
One such strategy is a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence. rsc.orgrsc.orgresearchgate.net This rapid and operationally simple method utilizes readily available aryl hydrazines, ketones, and alkyl halides to generate densely substituted indoles in high yields. rsc.orgrsc.org The process first forms the indole ring, which is then immediately N-alkylated in the same reaction vessel. rsc.org
Another innovative one-pot procedure involves the iron-catalyzed N-alkylation of indolines, followed by an in-situ oxidation to yield the corresponding N-alkylated indoles. nih.gov This two-step, one-pot process first utilizes a tricarbonyl(cyclopentadienone) iron complex for the N-alkylation of the more nucleophilic indoline nitrogen, followed by oxidation with a FeBr3/TEMPO catalyst system to regenerate the aromatic indole ring. nih.gov This method provides good to excellent yields for a range of N-alkylated indoles. nih.gov
| Method | Catalyst/Reagents | Key Features | Yields |
| Fischer Indolisation–N-Alkylation | Acid catalyst, then NaH/Alkyl Halide | One-pot, three-component, rapid (under 30 mins) | Generally high rsc.orgrsc.org |
| Indoline Alkylation/Oxidation | Iron complex, then FeBr3/TEMPO | Two-step, one-pot, avoids direct indole alkylation | 31–90% nih.gov |
| Base-Catalyzed Addition | Cesium Carbonate | N-1 addition of indoles to α-iminoketones | Good nih.gov |
C-3 Methylation Approaches for 3-Methyl-1H-indoles
The introduction of a methyl group at the C-3 position is another critical transformation in indole synthesis. This can be achieved either by direct methylation of a pre-formed indole ring or by constructing the indole ring with the methyl group already in place via cyclization.
Directly functionalizing the C-3 position is a common strategy due to its inherent nucleophilicity. However, direct C-3 methylation can be challenging, and only a few methods exist. nih.gov
A metal-free approach utilizes tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst to activate amine-based alkylating agents. nih.govacs.org This method proceeds via the heterolytic cleavage of an α-nitrogen C(sp³)–H bond, generating an iminium ion that acts as the electrophile for the C-3 position of indole. nih.gov A key advantage of this technique is the suppression of common side reactions like N-methylation and the formation of bis(indolyl)methanes. nih.govacs.org
Transition-metal catalysis also provides a pathway for direct C-3 methylation. An iridium-catalyzed methylation using methanol as a renewable C1 source has been developed. rsc.org This reaction proceeds via a borrowing hydrogen or hydrogen autotransfer mechanism, where methanol is temporarily oxidized to formaldehyde, which then reacts with the indole. This method is highly selective for the C-3 position, and N-methyl indoles are unreactive, suggesting a mechanism involving an indole anion. rsc.org
| Method | Catalyst/Reagents | Methyl Source | Key Features | Yields |
| Borane Catalysis | B(C6F5)3 | Amine-based alkylating agents | Metal-free, avoids N-methylation | Good nih.govacs.org |
| Iridium Catalysis | [Cp*IrCl2]2 / KOtBu | Methanol | Borrowing hydrogen methodology, high C-3 selectivity | 82-91% for C-2 substituted indoles rsc.org |
| Biocatalysis | PsmD Methyl Transferase | S-adenosyl methionine (SAM) | Stereo- and regioselective | - researchgate.net |
Alternatively, the 3-methylindole (B30407) core can be assembled through cyclization reactions, which often offer excellent control over the substitution pattern.
One novel approach involves a three-step sequence of a Heck reaction, a carbon-nitrogen bond-forming coupling, and an isomerization. acs.orgfigshare.com This method begins with a chlorotriflate, which undergoes a Heck reaction with an allylamine derivative. The resulting intermediate is then cyclized via a palladium-catalyzed C-N coupling to form an indoline with an exocyclic double bond, which is subsequently isomerized to the thermodynamically stable 3-methylindole. acs.org
Another powerful method is the palladium/copper-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes (a Sonogashira coupling), followed by an electrophilic cyclization. nih.gov For the synthesis of 3-methylindoles, propyne would be the terminal acetylene (B1199291) of choice. The subsequent cyclization, induced by an electrophile like iodine, proceeds with cleavage of one of the N-alkyl groups to afford the 3-iodo-2-substituted indole, which can be further manipulated. nih.gov
A metal-free, two-step synthesis has also been developed starting from aryl triazoles. mdpi.com The process involves a Dimroth equilibrium, nitrogen extrusion, Wolff rearrangement, and nucleophilic addition by an amine to form an N-aryl ethene-1,1-diamine intermediate. This intermediate is then cyclized in the presence of iodine to yield the target 1H-indole. mdpi.com
Convergent and Divergent Synthetic Routes to Substituted Chloroindoles
The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies. The ability to access structurally diverse compounds from common starting materials is a primary goal in organic synthesis. rsc.org
A convergent synthesis involves preparing different fragments of the target molecule separately and then coupling them together in the later stages of the synthesis. For this compound, this might involve synthesizing a 1-ethyl-3-methyl-1H-indol-2-one (oxindole) precursor and then converting the ketone to a chloride, or coupling a pre-functionalized aniline derivative with a fragment that forms the pyrrole (B145914) ring.
A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of different target molecules. rsc.org For instance, a suitably substituted indole could serve as a platform. From a common precursor like 1-ethyl-3-methyl-1H-indole, one could explore late-stage chlorination reactions. Alternatively, a divergent approach could start with a 2-vinylaniline, which, depending on the reagents (e.g., DMSO/SOCl2 vs. diethyl sulfoxide/SOCl2), can be cyclized to form different types of indoles. rsc.org This strategy is highly efficient for creating libraries of related compounds for structure-activity relationship studies. d-nb.info For chloroindoles specifically, which have shown antimicrobial and antibiofilm properties, divergent strategies are valuable for exploring the impact of substitution patterns on biological activity. nih.gov
Stepwise Assembly of the this compound Core
A stepwise approach involves constructing the indole nucleus first, followed by sequential introduction of the required substituents. This method offers flexibility, allowing for the modification of a common indole intermediate. The synthesis could begin with a pre-formed 3-methyl-1H-indole.
N-Ethylation: The indole nitrogen can be ethylated using an appropriate ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
C2-Chlorination: The subsequent chlorination at the C2 position is a critical step. Direct chlorination of an existing indole ring can be challenging due to the high reactivity of the C3 position. However, if the C3 position is already substituted (as with the methyl group in this case), chlorination at C2 becomes more feasible. Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) can be employed to introduce the chlorine atom at the desired position.
An alternative stepwise route could involve introducing the substituents onto the aniline precursor before ring formation. For example, N-ethylaniline could be used as a starting material, which would then undergo reactions to build the pyrrole ring containing the 2-chloro and 3-methyl functionalities.
Intramolecular Cyclization and Chlorination
Intramolecular cyclization is a powerful strategy for forming the indole ring system from a linear precursor. mdpi.com These reactions often proceed by forming a new carbon-nitrogen or carbon-carbon bond on an appropriately substituted benzene derivative.
For the target molecule, a plausible precursor would be an N-ethyl-N-(ortho-alkenyl- or ortho-alkynylphenyl)amine. The cyclization of these precursors can be promoted by various catalysts, often involving transition metals like palladium. mdpi.com
Key Cyclization Strategies:
Palladium-Catalyzed Cyclization: The reaction of N-acyl-2-alkynylanilines in the presence of a palladium catalyst can lead to the formation of the indole ring. mdpi.com
Iodine-Mediated Cyclization: Elemental iodine can efficiently promote the intramolecular cyclization of enamines to form the 3H-indole skeleton, which can then aromatize. acs.org This method presents a transition-metal-free alternative. acs.org
Cascade Chlorination/Cyclization: In some methodologies, the chlorination and cyclization steps can be combined into a cascade sequence. For instance, the cyclization of 2-aryl indoles bearing a nucleophile can be initiated by a chlorinating agent, leading to a fused ring system. nih.gov While not directly forming the target molecule, this principle demonstrates the potential for combined chlorination and cyclization reactions.
A hypothetical intramolecular pathway could involve the cyclization of a precursor like N-ethyl-N-(2-(1-chloroprop-1-en-2-yl)phenyl)amine. The presence of the chloro-alkene functionality would directly incorporate the required substituents upon ring closure.
| Method | Precursor Type | Key Reagents/Catalysts | Outcome |
| Palladium-Catalyzed Cyclization | o-Alkynyl Anilines | PdCl2, Pd(OAc)2 | N-Substituted Indoles |
| Iodine-Mediated Cyclization | Enamines | I2, Base | 3H-Indoles |
| Cascade Cyclization | 2-Aryl Indoles with N-nucleophile | Chlorinating Agent (e.g., NCS) | Fused Indoline Systems |
Fischer Indole Synthesis and its Variants for Substituted Indoles
The Fischer indole synthesis is one of the most widely used methods for preparing indoles. byjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. byjus.comalfa-chemistry.com
To synthesize this compound, the required starting materials would be N-ethyl-N-phenylhydrazine and 2-chlorobutan-2-one. However, a more common approach would be to use an appropriately substituted phenylhydrazine and an unsymmetrical ketone. For the target compound, one could react N-ethylphenylhydrazine with 1-chloropropan-2-one. The reaction proceeds through several key steps:
Formation of the phenylhydrazone.
Tautomerization to an ene-hydrazine.
A nih.govnih.gov-sigmatropic rearrangement.
Loss of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org
The reaction is catalyzed by Brønsted acids (HCl, H2SO4) or Lewis acids (ZnCl2, BF3). wikipedia.org
Variants of the Fischer Indole Synthesis:
Buchwald Modification: This variant utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org
Solid-Support Synthesis: The Fischer indole synthesis can be performed on a solid support, which can simplify purification. jk-sci.com
The regioselectivity of the cyclization can be an issue with unsymmetrical ketones, potentially leading to a mixture of isomeric products. byjus.com
| Catalyst Type | Examples | Typical Conditions |
| Brønsted Acids | HCl, H2SO4, Polyphosphoric Acid (PPA) | Elevated Temperatures |
| Lewis Acids | ZnCl2, BF3, AlCl3 | Varies with substrate |
| Transition Metals (Variants) | Palladium Catalysts | Cross-coupling conditions |
Madelung Synthesis and Related Cyclizations for Indoles
The Madelung synthesis is a base-catalyzed thermal cyclization of an N-acyl-o-toluidine to form an indole. wikipedia.org This reaction typically requires a strong base (like sodium or potassium alkoxides) and high temperatures (200–400 °C). wikipedia.org
To apply this method to the synthesis of this compound, a suitable precursor would be N-(2-ethylphenyl)-2-chloropropanamide. The strong base would deprotonate the methyl group of the toluidine ring and the nitrogen, initiating an intramolecular cyclization onto the amide carbonyl.
Due to the harsh reaction conditions, the Madelung synthesis has limitations, but several modifications have been developed to improve its utility:
Smith-Modified Madelung Synthesis: This variation uses organolithium reagents to perform the cyclization under milder conditions. It involves the condensation of organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org
Electron-Withdrawing Group Activation: Introducing an electron-withdrawing group on the ortho-alkyl substituent can facilitate the initial deprotonation, allowing the reaction to proceed under less extreme conditions. researchgate.net
A modern, one-pot, two-step procedure has been reported for synthesizing 1,2-disubstituted-3-functionalized indoles from N-(o-tolyl)benzamides, which operates under simpler, metal-free conditions. nih.govacs.org This approach first involves a nucleophilic substitution followed by a base-induced cyclization to form the indole ring. acs.org
Environmentally Conscious Approaches in Indole Synthesis
Modern synthetic chemistry places a strong emphasis on "green" methodologies that reduce waste, avoid hazardous reagents, and minimize energy consumption. researchgate.net Several environmentally conscious approaches have been successfully applied to indole synthesis. tandfonline.comtandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.com It provides rapid and efficient heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. tandfonline.com The Fischer indole synthesis, among others, has been adapted to microwave conditions. researchgate.net
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a key principle of green chemistry. Water is an ideal green solvent, and some indole syntheses, such as certain cascade sequences, can be performed in water or water-DMSO mixtures. rsc.org
Catalytic Approaches: The use of efficient and recyclable catalysts can reduce waste and improve the atom economy of a reaction. This includes the development of nanocatalysts and other green catalysts for indole synthesis. researchgate.net An eco-friendly Fischer indole cyclization process has been developed using toluene as both a cosolvent and extraction solvent, which produces zero wastewater and yields a high-purity product without further purification. acs.org
These green approaches are applicable to various indole synthetic routes, including the Fischer and Madelung syntheses, and represent a move towards more sustainable chemical manufacturing. researchgate.nettandfonline.com
Chemical Reactivity and Transformation Pathways of 2 Chloro 1 Ethyl 3 Methyl 1h Indole
Reactivity of the C-2 Chlorine Atom
The chlorine atom at the C-2 position of the indole (B1671886) ring is a key site for functionalization, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions at the C-2 Position
The C-2 position of the indole nucleus, when substituted with a halogen, is susceptible to nucleophilic attack. This allows for the displacement of the chlorine atom by a variety of nucleophiles. The reactivity of 2-chloroindoles in such reactions is influenced by the electronic nature of the indole ring and the strength of the incoming nucleophile.
Common nucleophiles that can be employed in these reactions include alkoxides, thiolates, and amines. The general mechanism involves the attack of the nucleophile at the electron-deficient C-2 carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion to yield the substituted product.
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | 2-Alkoxyindole | N/A |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Thioetherindole | N/A |
| Amine | Piperidine | 2-Aminoindole | N/A |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-S) at C-2
Transition metal catalysis offers a powerful and versatile methodology for the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds at the C-2 position of the indole ring. Palladium-, copper-, and nickel-based catalytic systems are commonly employed for these transformations.
Carbon-Carbon Bond Formation: Suzuki, Stille, Sonogashira, and Negishi cross-coupling reactions are widely utilized to introduce new alkyl, aryl, or alkynyl groups at the C-2 position. These reactions typically involve the reaction of the 2-chloroindole with an organometallic reagent in the presence of a palladium or nickel catalyst and a suitable ligand.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination allows for the coupling of 2-chloroindoles with a wide range of primary and secondary amines, as well as amides and carbamates, to form 2-aminoindole derivatives.
Carbon-Sulfur Bond Formation: Palladium- or copper-catalyzed cross-coupling reactions with thiols or their corresponding salts provide a direct route to 2-thioetherindoles.
| Coupling Reaction | Metal Catalyst | Coupling Partner | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki | Palladium | Organoboron Reagent | C-C | 2-Aryl/Alkylindole |
| Stille | Palladium | Organotin Reagent | C-C | 2-Aryl/Alkylindole |
| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C | 2-Alkynylindole |
| Buchwald-Hartwig | Palladium | Amine | C-N | 2-Aminoindole |
| Thiolation | Palladium/Copper | Thiol | C-S | 2-Thioetherindole |
Reactivity of the N-1 Ethyl Group
The N-1 ethyl group can undergo modifications, although these reactions are generally less common than those at the C-2 and C-3 positions. The primary transformations involve oxidative or reductive processes and, in some cases, complete removal of the ethyl group.
Oxidative and Reductive Modifications of the Ethyl Moiety
Oxidative conditions can potentially lead to the formation of N-acetyl or N-formyl indoles through oxidation of the ethyl group. However, these transformations often require specific and harsh conditions and may lead to a mixture of products due to the reactivity of the indole ring itself towards oxidation.
Reductive modifications of the N-ethyl group are less common. Under certain catalytic hydrogenation conditions, the indole ring itself may be reduced to an indoline (B122111) before any modification of the N-ethyl group occurs.
Cleavage or Removal of the N-Ethyl Group
The removal of the N-ethyl group, or N-de-ethylation, can be achieved through various methods, although specific protocols for 2-chloro-1-ethyl-3-methyl-1H-indole are not extensively documented. General methods for N-dealkylation of amines and N-substituted heterocycles can be considered. These include:
Oxidative Methods: Certain oxidizing agents, sometimes in the presence of metal catalysts, can facilitate the cleavage of the N-alkyl bond.
Reductive Methods: Reductive cleavage using dissolving metals or catalytic hydrogenation under specific conditions can also lead to N-dealkylation.
Reaction with Strong Acids or Bases: In some cases, strong acids or bases at elevated temperatures can effect the cleavage of the N-ethyl group, although this may also lead to degradation of the indole ring.
Reactivity of the C-3 Methyl Group
The methyl group at the C-3 position is a site of significant reactivity, susceptible to oxidation, halogenation, and radical reactions.
Oxidation: The C-3 methyl group can be oxidized to various functional groups, including formyl, carboxyl, and hydroxymethyl groups, using a range of oxidizing agents. The choice of oxidant and reaction conditions determines the final product. For instance, mild oxidizing agents may yield the corresponding aldehyde (indole-3-carbaldehyde), while stronger oxidants can lead to the carboxylic acid.
Halogenation: The methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction leads to the formation of the corresponding 3-(bromomethyl)indole, which is a versatile intermediate for further synthetic transformations.
Radical Reactions: The C-3 methyl group can participate in various radical-mediated reactions. The benzylic-like position of the methyl group makes it susceptible to hydrogen atom abstraction, generating a radical intermediate that can then react with other species.
| Reaction Type | Reagent(s) | Functional Group Transformation | Product Type |
|---|---|---|---|
| Oxidation | Mild Oxidant (e.g., MnO₂) | -CH₃ → -CHO | 3-Formylindole |
| Oxidation | Strong Oxidant (e.g., KMnO₄) | -CH₃ → -COOH | 3-Carboxyindole |
| Halogenation | NBS, AIBN | -CH₃ → -CH₂Br | 3-(Bromomethyl)indole |
| Radical Addition | Radical Species | -CH₃ → -CH₂-R | 3-Substituted Methylindole |
Functionalization of the C-3 Methyl Group (e.g., halogenation, oxidation)
The methyl group at the C-3 position is a key handle for further synthetic elaboration through reactions such as halogenation and oxidation.
Halogenation: The halogenation of 3-methylindoles can be directed to either the C-2 position of the indole ring or the C-3 methyl group, depending on the reaction conditions and the nature of the substituent on the indole nitrogen. uop.edu.pkbaranlab.org For a compound like this compound, the C-2 position is already substituted. However, insights can be drawn from related systems. Free radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can achieve halogenation at the C-3 methyl group. uop.edu.pk A critical factor for this regioselectivity is the deactivation of the indole core by an electron-withdrawing group on the nitrogen, which prevents electrophilic attack at the C-2 position. uop.edu.pk In the case of the target molecule, the N-ethyl group is electron-donating, which might lead to more complex reaction outcomes, but the principle of radical halogenation at the methyl group remains a primary pathway for functionalization.
Oxidation: The C-3 methyl group of indoles can be oxidized to afford various products, most commonly 2-oxindoles (1,3-dihydro-2H-indol-2-ones). This transformation represents a fundamental and valuable reaction in organic synthesis. acs.orgbhu.ac.in Various oxidizing agents and catalytic systems have been developed to achieve this. For instance, an electrochemical oxidation in the presence of potassium bromide can convert 3-substituted indoles into the corresponding 2-oxindoles. bhu.ac.in Another green chemistry approach employs halide catalysis with oxone as the terminal oxidant. acs.org The oxidation of 3-methylindoles can also lead to the selective cleavage of the C2=C3 bond to form quinazolinones when reacted with primary amines in the presence of tert-butyl hydroperoxide (TBHP). nih.gov Furthermore, enzymatic and biomimetic oxidations, for example using a manganese-containing artificial enzyme, can selectively oxidize the C3-position, leading to 3-oxindole derivatives. electronicsandbooks.com The oxidation of 3-methylindole (B30407) can also proceed via a reactive 2,3-epoxy-3-methylindoline (B1258221) intermediate. nih.gov
Table 1: Examples of C-3 Methyl Group Functionalization Reactions on Indole Scaffolds
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Radical Bromination | NBS, AIBN, CCl₄, reflux | 3-(Bromomethyl)indole | uop.edu.pk |
| Electrophilic Bromination | NBS, CCl₄, reflux | 2-Bromo-3-methylindole | uop.edu.pk |
| Electrochemical Oxidation | KBr, MeCN/H₂O, electrolysis | 2-Oxindole | bhu.ac.in |
| Halide-Catalyzed Oxidation | KBr, Oxone, MeCN/H₂O | 2-Oxindole | acs.org |
| Oxidative Cleavage | Primary amine, TBHP, n-Bu₄NI | Quinazolinone | nih.gov |
Indole Ring System Reactivity and Regioselectivity
The indole ring is an electron-rich aromatic system, making it susceptible to various transformations. The substituents on this compound modulate the standard reactivity patterns of the indole core.
Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Moiety
Electrophilic aromatic substitution (EAS) is a fundamental reaction of the indole nucleus. wikipedia.org While the pyrrole (B145914) ring is generally more reactive towards electrophiles than the benzene ring, substitution on the benzene moiety can be achieved under specific conditions. masterorganicchemistry.com The most reactive position for EAS on an unsubstituted indole is C-3. masterorganicchemistry.com Since this position is blocked in the target molecule, electrophilic attack is directed to the benzene ring, primarily at the C-4, C-5, C-6, and C-7 positions.
Cycloaddition Reactions Involving the Indole Core
The indole core can participate in various cycloaddition reactions, providing access to complex, three-dimensional heterocyclic structures. researchgate.net These reactions leverage the π-electrons of either the pyrrole double bond (C2=C3) or the benzene ring.
[4+2] Cycloaddition (Diels-Alder Reactions): The indole nucleus can act as a diene. For example, 2-vinylindoles are valuable intermediates that undergo Diels-Alder reactions to construct carbazole (B46965) alkaloids. researchgate.net While the target molecule is not a 2-vinylindole, transformations of the C-3 methyl group could introduce the necessary diene or dienophile functionality.
[2+2] Cycloaddition: This reaction is a versatile method for creating cyclobutane-fused indoline scaffolds. youtube.com Visible-light-mediated intermolecular [2+2] cycloadditions between indoles and various alkenes have been developed, proceeding with high regio- and diastereoselectivity. youtube.com This dearomative approach transforms the planar indole into a more sp³-rich structure.
[5+2] Cycloaddition: Dearomative [5+2] cycloaddition reactions, for instance with an oxidopyrylium ylide, can be used to construct seven-membered rings fused to the indole core (cyclohepta[b]indoles). google.com
These cycloaddition strategies demonstrate the capacity of the indole ring system to serve as a building block for intricate molecular architectures. researchgate.netrsc.org
Oxidative and Reductive Transformations of the Indole Ring
Oxidative Transformations: Besides the oxidation of the C-3 methyl group, the indole ring itself can undergo oxidation. A common transformation is the oxidation of indoles to oxindoles. Over-oxidation can lead to the formation of isatins (1H-indole-2,3-diones). The synthesis of oxindoles can be achieved through the oxidation of 2-borylated indoles, which provides a controlled route to the desired product.
Reductive Transformations: The reduction of the indole nucleus can selectively target either the pyrrole ring or, under more forcing conditions, both rings.
Reduction to Indolines: The most common reductive transformation is the hydrogenation of the C2=C3 double bond to yield the corresponding indoline (2,3-dihydroindole). This can be achieved through various methods, including catalytic hydrogenation using catalysts like Pt/C, often in the presence of an acid to protonate the indole at C-3 and facilitate reduction. nih.gov Metal-acid reductions (e.g., zinc in acid) also produce indolines, although polymerization can be a side reaction in acidic media. electronicsandbooks.com Borane complexes in the presence of trifluoroacetic acid have been shown to be effective reagents for reducing indoles to indolines.
Reduction to Octahydroindoles: Complete hydrogenation of both the pyrrole and benzene rings produces octahydroindoles. This typically requires more vigorous conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium. nih.govnih.gov
Birch Reduction: The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol) typically reduces the benzene portion of the indole ring, leaving the heterocyclic ring intact to yield a 4,7-dihydroindole. baranlab.orgbhu.ac.inyoutube.com
Rearrangement Reactions and Isomerizations Involving Chloroindoles
The indole scaffold can undergo several types of rearrangement reactions, often involving the migration of a substituent to generate a new constitutional isomer.
A notable example is the dearomative Claisen rearrangement of 3-indolyl allyl alcohols, which proceeds via a-sigmatropic shift to provide indolines with a fully substituted C-2 position. While this specific precursor is not the title compound, it illustrates a pathway where the aromaticity of the indole is temporarily disrupted to forge new carbon-carbon bonds.
For chloroindoles, rearrangements could potentially be triggered under thermal, photochemical, or catalytic conditions. The specific substituents on this compound would influence the feasibility and outcome of such reactions. For instance, the presence of the chlorine atom could influence the electronic factors that drive sigmatropic shifts or could itself be involved in rearrangements under certain catalytic cycles, although specific examples for this exact substitution pattern are not extensively documented in the reviewed literature.
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 1 Ethyl 3 Methyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution 1H and 13C NMR for Chemical Shift and Coupling Analysis
No published 1H and 13C NMR data, including chemical shifts (δ) and coupling constants (J), for 2-Chloro-1-ethyl-3-methyl-1H-indole were found.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Specific 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound are not available in the reviewed literature.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation
No HRMS data confirming the exact mass and molecular formula of this compound could be located.
Fragmentation Pattern Analysis for Structural Features
An analysis of the mass spectrometry fragmentation pattern for this specific compound is not possible without the primary mass spectrum data, which was not found.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
No experimental IR spectrum for this compound, which would allow for the identification of its characteristic functional group absorptions, was discovered in the search.
Should peer-reviewed studies detailing the synthesis and spectroscopic characterization of this compound become publicly available, a comprehensive article as per the requested structure could be generated.
X-ray Crystallography for Solid-State Structure Determination
The definitive determination of a molecule's three-dimensional structure in the solid state is accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical reactivity.
While a specific crystal structure for this compound has not been detailed in the surveyed scientific literature, the utility of X-ray crystallography is well-documented for a wide array of related indole (B1671886) derivatives. For instance, the structures of compounds like 2-chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole and 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}-1-piperidino-methanone have been unambiguously confirmed using this method. nih.govnih.gov These studies provide a framework for the type of detailed structural information that would be obtained for the title compound.
In a typical analysis, a suitable single crystal is grown, often through slow evaporation of a solvent, and then exposed to an X-ray beam. nih.gov The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. The analysis can reveal key structural features, such as the planarity of the indole ring system and the orientation of the various substituents. nih.gov Furthermore, it elucidates the nature of intermolecular forces, such as C—H⋯O, C—H⋯Cl, and π–π stacking interactions, which govern the crystal packing. nih.gov
To illustrate the data obtained from such an analysis, the crystallographic details for a related compound, 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole, are presented below. researchgate.net
Interactive Table: Example Crystallographic Data for a Related Indole Derivative researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₃H₁₇ClN₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4955(4) |
| b (Å) | 12.0832(7) |
| c (Å) | 13.7889(8) |
| α (°) | 106.727(2) |
| β (°) | 103.691(2) |
| γ (°) | 96.829(2) |
| Volume (ų) | 1138.49(11) |
This data is for 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole and serves as an example of the information derived from X-ray crystallography.
Advanced Spectroscopic Methods for Mechanistic Insights and Reaction Monitoring
Beyond static structural confirmation, advanced spectroscopic techniques are indispensable tools for monitoring reaction progress in real-time and elucidating reaction mechanisms. beilstein-journals.org Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is one of the most powerful methods for structural determination and quantitative analysis in solution. nih.gov
The synthesis of this compound can be monitored using ¹H and ¹³C NMR. For example, during the N-alkylation of a 2-chloro-3-methyl-1H-indole precursor with an ethylating agent, the disappearance of the indole N-H proton signal in the ¹H NMR spectrum would indicate the progression of the reaction. mdpi.com Concurrently, new signals corresponding to the ethyl group—typically a triplet for the methyl protons and a quartet for the methylene (B1212753) protons—would appear. nih.gov
Spectroscopic data from related chloro- and methyl-substituted indoles provide a basis for predicting the spectral characteristics of the title compound. rsc.org The chemical shifts in ¹H and ¹³C NMR are influenced by the electronic effects of the substituents on the indole ring. These methods are crucial for confirming the identity and purity of the final product. nih.gov
Modern advancements have integrated spectroscopic analysis directly into reaction setups. Flow chemistry coupled with in-line or on-line NMR analysis allows for the continuous monitoring of reactions. nih.govresearchgate.net This approach is highly effective for determining kinetic parameters, optimizing reaction conditions, and even detecting short-lived reaction intermediates that would be missed by conventional batch analysis. beilstein-journals.orgnih.gov For instance, the formation of this compound could be tracked by flowing the reaction mixture through an NMR flow cell, providing real-time data on the consumption of reactants and the formation of the product. researchgate.net
Interactive Table: Predicted Spectroscopic Signatures for this compound
| Spectroscopy Type | Feature | Expected Chemical Shift / Observation |
|---|---|---|
| ¹H NMR | N-CH₂-CH₃ (Methylene) | Quartet |
| ¹H NMR | N-CH₂-CH₃ (Methyl) | Triplet |
| ¹H NMR | C3-CH₃ (Methyl) | Singlet |
| ¹H NMR | Aromatic Protons | Signals in the aromatic region |
| ¹³C NMR | N-CH₂ (Methylene) | Signal corresponding to N-bound aliphatic carbon |
| ¹³C NMR | N-CH₂-CH₃ (Methyl) | Signal corresponding to aliphatic methyl carbon |
| ¹³C NMR | C3-CH₃ (Methyl) | Signal corresponding to C3-bound methyl carbon |
| ¹³C NMR | C2-Cl | Signal for carbon bearing the chloro substituent |
| Mass Spectrometry | Molecular Ion Peak | Confirmation of the compound's molecular weight |
Expected signatures are based on principles of NMR and data from analogous structures. mdpi.comnih.govrsc.org
Theoretical and Computational Studies on 2 Chloro 1 Ethyl 3 Methyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic landscape of a molecule, which in turn governs its physical and chemical behavior.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-chloro-1-ethyl-3-methyl-1H-indole, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or def2-TZVPPD), can be used to determine its most stable three-dimensional structure, a process known as geometry optimization. researchgate.net This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
The optimized geometry provides key structural parameters. For instance, in related indole (B1671886) structures, the fusion of the benzene (B151609) and pyrrole (B145914) rings can lead to variations in bond lengths and angles from ideal values. ijrar.org The substituents on the indole core—the chloro group at position 2, the ethyl group at position 1, and the methyl group at position 3—will further influence the geometry. The ethyl group, in particular, will have multiple possible conformations that need to be considered to identify the global energy minimum.
By mapping the potential energy surface, DFT can also illuminate the energetic landscapes, revealing the relative energies of different conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.
Table 1: Predicted Structural Parameters for this compound from Theoretical Calculations
| Parameter | Predicted Value Range | Influencing Factors |
| C2-Cl Bond Length | ~1.75 Å | Electronegativity of chlorine, hybridization of C2. |
| N1-C2 Bond Length | ~1.38 Å | Partial double bond character from electron delocalization. |
| C2-C3 Bond Length | ~1.37 Å | Double bond character within the pyrrole ring. |
| C-H Bond Lengths | ~1.08 - 1.10 Å | Standard for sp2 and sp3 hybridized carbons. |
| Indole Ring Planarity | Nearly planar | Aromaticity of the bicyclic system. |
Note: The values presented in this table are estimations based on DFT calculations of similar indole derivatives and general principles of chemical bonding. Actual values would require specific calculations for this molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be delocalized over the electron-rich indole ring system. The LUMO, conversely, would likely have significant contributions from the C2-Cl antibonding orbital, making this site susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.
Analysis of the molecular orbital coefficients can pinpoint the specific atoms that are most involved in these frontier orbitals, thus predicting sites of electrophilic and nucleophilic attack.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an invaluable tool for exploring the step-by-step mechanisms of chemical reactions, providing details that are often difficult or impossible to observe experimentally.
For any proposed reaction involving this compound, such as a nucleophilic substitution at the C2 position, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
The indole nucleus has multiple sites susceptible to chemical attack. Computational modeling can predict the regioselectivity of reactions, such as electrophilic substitution on the indole ring. By calculating the relative activation energies for attack at different positions, the most favorable reaction pathway can be identified.
For this compound, the presence of the activating methyl group at C3 and the directing effect of the ethyl group at N1, along with the deactivating chloro group at C2, will create a complex pattern of reactivity. Molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface, can provide a qualitative prediction of regioselectivity. nanobioletters.com Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack.
Table 2: Predicted Reactivity Parameters for this compound
| Parameter | Predicted Trend | Rationale |
| HOMO Energy | Relatively High | Electron-rich indole ring system. |
| LUMO Energy | Relatively Low | Contribution from the C2-Cl antibonding orbital. |
| HOMO-LUMO Gap | Moderate | Indicative of a balance between stability and reactivity. |
| Most Nucleophilic Site | C4 or C6 of the benzene ring | Based on typical indole reactivity, influenced by substituents. |
| Most Electrophilic Site | C2 | Due to the electron-withdrawing chloro group. |
Note: These predictions are based on the electronic effects of the substituents and general knowledge of indole chemistry.
Conformational Analysis and Molecular Dynamics Simulations
The ethyl group attached to the nitrogen atom of this compound introduces conformational flexibility. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. This can be achieved by systematically rotating the single bonds of the ethyl group and calculating the energy at each step.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. researchgate.net By simulating the motion of the atoms according to the laws of classical mechanics on a potential energy surface typically derived from quantum mechanical calculations, MD simulations can explore the conformational space and reveal the preferred conformations and the dynamics of their interconversion. researchgate.net These simulations can also provide insights into how the molecule might interact with its environment, such as a solvent or a biological receptor. For instance, MD simulations have been used to study the conformational space of other indole derivatives like 1H-indole-3-acetic acid. researchgate.net
Structure-Reactivity Relationship Predictions
Conversely, the chloro group at the C-2 position is an electron-withdrawing group (EWG) through its inductive effect (-I), but it can also act as a weak electron-donating group through resonance (+R) due to its lone pairs of electrons. However, for halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic attack compared to an unsubstituted indole. The presence of the chloro group at the 2-position is expected to significantly influence the regioselectivity of reactions.
Frontier Molecular Orbital (FMO) Analysis:
The reactivity of a molecule can be rationalized by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).
For this compound, the electron-donating ethyl and methyl groups will raise the energy of the HOMO, making the molecule more nucleophilic compared to 2-chloroindole. However, the electron-withdrawing chloro group will lower the HOMO energy relative to 1-ethyl-3-methyl-1H-indole. The interplay of these effects determines the final HOMO energy. The LUMO energy will also be lowered by the presence of the electronegative chlorine atom, making the molecule a better electron acceptor.
A hypothetical comparison of the HOMO-LUMO energies for related indole derivatives is presented in the table below to illustrate these expected trends.
| Compound | HOMO Energy (eV) (Predicted) | LUMO Energy (eV) (Predicted) | HOMO-LUMO Gap (eV) (Predicted) |
| Indole | -5.50 | -0.20 | 5.30 |
| 1-Ethyl-3-methyl-1H-indole | -5.35 | -0.15 | 5.20 |
| 2-Chloro-1H-indole | -5.70 | -0.50 | 5.20 |
| This compound | -5.55 | -0.45 | 5.10 |
Note: The values in this table are hypothetical and for illustrative purposes to show the expected relative trends based on substituent effects.
The distribution of the HOMO and LUMO will also be critical in predicting reactivity. In many indole systems, the HOMO is localized primarily on the pyrrole ring, particularly at the C3 position. However, the presence of the methyl group at C3 and the chloro group at C2 will alter this distribution. The LUMO is generally distributed over the entire aromatic system.
Electrostatic Potential (ESP) Map Analysis:
An electrostatic potential map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
Predicted Reactivity:
Nucleophilic Substitution: The presence of the chloro group at the C2 position, an electron-rich carbon in the indole ring, makes nucleophilic aromatic substitution unlikely under normal conditions. However, under forcing conditions or through specific reaction mechanisms such as metal-catalyzed cross-coupling reactions, the chlorine atom could be displaced by a nucleophile.
Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond at the 2-position presents a handle for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide variety of substituents at the C2 position, making it a versatile intermediate for the synthesis of more complex molecules.
A summary of the predicted reactivity at different positions is provided in the table below.
| Position | Predicted Reactivity | Influencing Factors |
| C2 | Susceptible to nucleophilic displacement (via cross-coupling) | Presence of the chloro group. |
| C3 | Blocked | Presence of the methyl group. |
| C4 | Favorable for electrophilic substitution | Activating effect from N1 and C3 substituents. |
| C5 | Possible site for electrophilic substitution | General activation of the benzene ring. |
| C6 | Favorable for electrophilic substitution | Activating effect from N1 and C3 substituents. |
| C7 | Sterically hindered for electrophilic substitution | Proximity to the N-ethyl group. |
Q & A
Q. Q1: What are the recommended methods for synthesizing 2-Chloro-1-ethyl-3-methyl-1H-indole, and how can reaction yields be optimized?
Methodological Answer : Synthesis typically involves functionalizing the indole core via alkylation and chlorination. A common approach is reacting 1-ethyl-3-methyl-1H-indole with chlorinating agents like POCl₃ or SOCl₂ under reflux. Optimization strategies include:
- Temperature control : Maintain reflux at 80–110°C to avoid side reactions (e.g., over-chlorination) .
- Catalyst use : Catalytic amounts of Lewis acids (e.g., AlCl₃) improve regioselectivity .
- Purification : Flash chromatography (cyclohexane/EtOAC 8:2) or recrystallization in ethanol achieves >95% purity .
Data Table :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| POCl₃, 80°C, 12h | 37–44 | 95 | |
| SOCl₂, 110°C, 8h | 68 | 97 |
Q. Q2: How should researchers characterize the structural integrity of this compound?
Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. Key signals include:
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 224.0731 for C₁₁H₁₃ClN) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .
Advanced Research Questions
Q. Q3: How can crystallization challenges for this compound be addressed?
Methodological Answer : Crystallization issues often arise from polymorphism or solvent interactions. Strategies include:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for high-resolution crystals.
- Slow evaporation : Use THF/hexane (1:3) at 4°C to promote nucleation .
- Twinned data handling : SHELXL refines twinned crystals via HKLF5 format, improving Rint values .
Data Table :
| Solvent System | Crystal Quality | Rint | Reference |
|---|---|---|---|
| Ethanol | Poor | 0.12 | |
| THF/Hexane | High | 0.05 |
Q. Q4: How can contradictory bioactivity data for this compound derivatives be resolved?
Methodological Answer : Contradictions often stem from impurities or assay variability. Steps for resolution:
Purity validation : HPLC (≥95% purity) with C18 columns (70:30 MeCN/H₂O) .
Dose-response curves : Test concentrations from 1 nM–100 µM to rule out non-specific effects .
Computational modeling : Dock derivatives into target proteins (e.g., cytochrome P450) using Gaussian09 to predict binding modes .
Q. Q5: What safety protocols are critical when handling this compound?
Methodological Answer :
Q. Q6: How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-3 position) .
- Reaction pathway modeling : Use Gaussian09 to simulate free energy profiles for chlorination or alkylation steps .
Data Contradiction Analysis
Q. Q7: How should researchers interpret conflicting NMR spectra for synthesized derivatives?
Methodological Answer :
Q. Q8: What strategies validate the biological activity of this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
